3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide typically involves the reaction of 4-chlorothiophenol with 3-bromopropionitrile under basic conditions to form the intermediate 3-[(4-chlorophenyl)sulfanyl]propanenitrile. This intermediate is then reacted with isobutyramide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may facilitate binding to thiol-containing enzymes, while the cyano group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide
- 3-[(4-fluorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide
- 3-[(4-methylphenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-cyanopropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2,9-15)16-12(17)7-8-18-11-5-3-10(14)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIDLVYCURTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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